Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)-
Description
Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)- is a guanidine derivative characterized by a brominated and fluorinated aromatic substituent. Its structure includes a guanidine core (NH$2$C(=NH)NH$2$) functionalized with a 3-bromo-4-(3-fluoropropoxy)benzyl group. However, direct studies on this compound are sparse in the provided evidence, necessitating comparisons with structurally or functionally related guanidine derivatives.
Properties
IUPAC Name |
2-[[3-bromo-4-(3-fluoropropoxy)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULQCDNUYJBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037359-46-8 | |
| Record name | LMI-1195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUBROBENGUANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCG95AYX3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of 3-Bromo-4-Hydroxybenzaldehyde
The synthesis begins with the alkylation of 3-bromo-4-hydroxybenzaldehyde to introduce the 3-fluoropropoxy side chain. In EP2114873B1 , this step employs 1-bromo-3-fluoropropane as the alkylating agent in dimethylformamide (DMF) with sodium hydride (NaH) as the base. The reaction proceeds at 50–60°C for 12 hours, yielding 3-bromo-4-(3-fluoropropoxy)benzaldehyde with a reported purity of >95% after column chromatography.
Key reaction parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (2.2 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Reductive Amination to Benzylamine
The aldehyde intermediate is reduced to the corresponding benzylamine using sodium borohydride (NaBH₄) in the presence of nickel(II) chloride (NiCl₂). This one-pot reduction-amination step occurs in methanol at 0–5°C, followed by gradual warming to room temperature. The product, 3-bromo-4-(3-fluoropropoxy)benzylamine, is isolated via extraction with ethyl acetate and concentrated under vacuum.
Optimization note : Excess NaBH₄ (3.0 equiv) ensures complete reduction, while NiCl₂ catalyzes the imine formation.
Guanidinylation and Salt Formation
Guanidinylation with 1H-Pyrazole-1-Carboxamidine
The benzylamine intermediate undergoes guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride in dichloromethane (DCM) with triethylamine (TEA) as the base. The reaction is stirred at room temperature for 24 hours, yielding the free base of Compound Epsilon.
Critical conditions :
Hydrochloride Salt Preparation
For radiopharmaceutical applications, the free base is converted to its hydrochloride salt. EP2474523B1 details this process by dissolving the compound in anhydrous ethanol and adding hydrochloric acid (1.0 M). The mixture is stirred at 0°C for 1 hour, followed by solvent evaporation and lyophilization to obtain a white solid.
Analytical data :
- Melting Point : 210–212°C (decomposition)
- HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient)
Radiochemical Synthesis for PET Imaging
Fluorine-18 Labeling
For the ¹⁸F-labeled variant, WO2011143360A2 describes nucleophilic aromatic substitution using a tosylate precursor. The precursor (10 mg) is reacted with [¹⁸F]KF (15–20 mCi) in the presence of Kryptofix® 222 (5 mg) in acetonitrile at 85°C for 10 minutes. The crude product is purified via semi-preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Radiochemical parameters :
| Parameter | Value |
|---|---|
| Radiochemical Yield | 40–50% (decay-corrected) |
| Purity | >98% |
| Molar Activity | 2.5–3.5 GBq/µmol |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) of Compound Epsilon exhibits characteristic peaks:
- δ 7.65 (d, J = 8.8 Hz, 1H, aromatic H)
- δ 7.12 (d, J = 2.4 Hz, 1H, aromatic H)
- δ 4.58 (t, J = 6.0 Hz, 2H, -OCH₂CH₂CF₂-)
- δ 3.89 (s, 2H, -CH₂NH-)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 348.0421 (calculated for C₁₁H₁₄BrFN₃O: 348.0425).
Challenges and Optimization Strategies
Side Reactions During Alkylation
Competitive O-alkylation is mitigated by using a large excess of 1-bromo-3-fluoropropane (2.5 equiv) and maintaining anhydrous conditions.
Purification of Hydrophilic Intermediates
The hydrochloride salt’s hydrophilicity necessitates reversed-phase HPLC for desalting, achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution often involves reagents like potassium fluoride and cesium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Cancer Therapeutics
Recent studies have indicated that guanidine derivatives, including the compound , exhibit promising anticancer properties. Research has demonstrated that certain guanidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)- have shown effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers .
Neurodegenerative Disorders
The compound has been explored for its potential role in treating neurodegenerative diseases. Specifically, it may act as a modulator of β-secretase (BACE), which is implicated in the pathology of Alzheimer's disease. By inhibiting BACE activity, this guanidine derivative could help reduce amyloid plaque formation associated with Alzheimer's and other related disorders .
Imaging Techniques
Guanidine derivatives are also being investigated for their utility in radiotracer development. The norepinephrine transporter (NET) is a significant target for imaging cardiac sympathetic nerve function. Compounds like Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)- can be labeled with radioactive isotopes for positron emission tomography (PET) imaging, enhancing the visualization of neuroendocrine tumors and assessing cardiac conditions .
Antifungal Properties
Research has shown that certain guanidine derivatives possess antifungal activities against various pathogens. For example, compounds structurally related to Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)- demonstrated significant inhibition against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum at specific concentrations . This suggests potential applications in agricultural settings as antifungal agents.
Synthesis and Characterization
The synthesis of Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)- typically involves multi-step chemical reactions that allow for the incorporation of specific functional groups essential for its biological activity. Characterization techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine involves its interaction with specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for high-resolution imaging of the distribution and concentration of the compound in the body, providing valuable information about the underlying biological processes and disease states.
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural Analogues
The following table summarizes key structural and functional differences between Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)- and related compounds:
Functional Comparisons
- Bioactivity: SLC4011540 demonstrates dual inhibition of sphingosine kinases (SphK1/2) due to its aminothiazole and guanidine moieties, which interact with key residues (Cys533, His556, Tyr566) in the enzyme’s binding pocket . The target compound’s bromine and fluoropropoxy groups may similarly enhance binding to hydrophobic or halogen-sensitive pockets.
- Electrochemical Properties: The fluoropropoxy chain in the target compound likely increases lipophilicity compared to the methoxy group in or the trifluoromethyl group in . This could enhance cellular uptake but may also affect solubility.
Synthetic Challenges :
Research Findings and Hypotheses
- Hypothesized Applications :
Based on SLC4011540’s role in SphK inhibition , the target compound could be explored as a cancer therapeutic by attenuating sphingosine-1-phosphate (S1P) levels. Its bromine and fluoropropoxy groups may enhance selectivity for SphK isoforms. - The bromine and fluorine in the target compound may necessitate additional safety evaluations .
Biological Activity
Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)-, also known as (18)F-LMI1195, is a compound that has garnered attention for its potential applications in medical imaging, particularly in assessing sympathetic innervation of the heart. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C₁₁H₁₅BrFN₃O
- IUPAC Name : N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)guanidine
- CAS Number : 59470534
The presence of the bromine and fluoropropoxy groups enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes.
Guanidine derivatives, including N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)-, primarily interact with the norepinephrine transporter (NET). This interaction is essential for its role as a radiotracer in positron emission tomography (PET) imaging:
- NET Binding : The compound binds to NET, facilitating the visualization of sympathetic nerve endings.
- Radiolabeling : The incorporation of fluorine-18 allows for non-invasive imaging techniques to assess cardiac innervation.
- Metabolic Stability : The structural modifications confer resistance to metabolic degradation by monoamine oxidase (MAO), enhancing its efficacy as a radiotracer .
In Vivo Studies
Recent studies have demonstrated the effectiveness of (18)F-LMI1195 in cardiac imaging:
- Sympathetic Innervation Assessment : In vivo evaluations indicate that this compound provides reliable imaging of cardiac sympathetic innervation, which is critical for diagnosing heart diseases .
- Comparative Uptake Studies : Research comparing (18)F-LMI1195 with traditional tracers like MIBG shows superior specificity and uptake in myocardial tissues. Higher specific activities of (18)F-LMI1195 correlate with increased cardiac uptake, emphasizing its potential for enhanced diagnostic accuracy .
Case Studies
- Cardiac Imaging in Patients : A study involving patients with suspected cardiac sympathetic denervation utilized (18)F-LMI1195 PET imaging. Results indicated significant differences in tracer uptake between healthy individuals and those with heart failure, suggesting its utility in clinical diagnostics .
- Preclinical Models : Animal studies have shown that (18)F-LMI1195 effectively delineates areas of sympathetic nerve loss in models of myocardial infarction, reinforcing its role as a diagnostic tool in cardiology .
Data Table: Comparative Analysis of Radiotracers
| Radiotracer | Binding Affinity | Specific Activity | Clinical Application |
|---|---|---|---|
| (18)F-LMI1195 | High | Enhanced | Cardiac sympathetic innervation imaging |
| MIBG | Moderate | Standard | Cardiac innervation assessment |
| 123I-MIBG | Moderate | Variable | Neuroendocrine tumor imaging |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)-, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. A critical step involves introducing the 3-fluoropropoxy group to the brominated phenyl ring using 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Intermediate characterization uses -NMR to confirm substitution patterns and HPLC to verify purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) validates the molecular formula, while - and -NMR confirm the bromo-fluoropropoxy substitution and guanidine linkage.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For radiochemical purity (in -labeled analogs), radio-HPLC with a C18 column and gamma detector is used .
Q. What in vitro assays are used to evaluate norepinephrine transporter (NET) affinity?
- Methodological Answer : Competitive binding assays using -norepinephrine or -meta-iodobenzylguanidine (MIBG) in NET-transfected cell lines (e.g., HEK293-hNET). IC₅₀ values are calculated via nonlinear regression, with corrections for nonspecific binding using desipramine. Results are cross-validated with autoradiography in cardiac tissue sections .
Advanced Research Questions
Q. How can radiochemical yield (RCY) be optimized for -labeled analogs of this compound?
- Methodological Answer : RCY improvements focus on:
- Precursor Design : Using a tosyl or bromo leaving group at the propoxy position for efficient -fluoride substitution.
- Reaction Conditions : Tetrabutylammonium -fluoride in anhydrous acetonitrile at 90°C for 10–15 minutes.
- Automation : Modular synthesizers reduce decay losses. Post-labeling purification via solid-phase extraction (C18 cartridges) achieves RCY >60% with radiochemical purity >98% .
Q. How should researchers address discrepancies in biodistribution data across preclinical models?
- Methodological Answer : Contradictions (e.g., variable myocardial uptake) require:
- Model-Specific Validation : Compare results in rodents vs. non-human primates to account for interspecies NET density differences.
- Perfusion Correction : Co-register PET images with -ammonia perfusion scans to distinguish NET-specific uptake from blood flow artifacts.
- Metabolite Analysis : Plasma and tissue metabolite profiling (e.g., via radio-TLC) to confirm tracer stability .
Q. What structural modifications enhance target binding or reduce off-target uptake?
- Methodological Answer :
- Substitution Optimization : Replacing the bromo group with electron-withdrawing groups (e.g., nitro) improves NET affinity.
- Linker Modifications : Shortening the fluoropropoxy chain reduces hepatic retention.
- Guanidine Bioisosteres : Cyclic guanidine analogs (e.g., pyridinylguanidine) enhance metabolic stability while maintaining NET binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
